Benzenediazonium, 4,4'-sulfonylbis-

CAS No.: 25222-68-8

Cat. No.: VC20660823

Molecular Formula: C12H8N4O2S+2

Molecular Weight: 272.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25222-68-8 |

|---|---|

| Molecular Formula | C12H8N4O2S+2 |

| Molecular Weight | 272.28 g/mol |

| IUPAC Name | 4-(4-diazoniophenyl)sulfonylbenzenediazonium |

| Standard InChI | InChI=1S/C12H8N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8H/q+2 |

| Standard InChI Key | DGBIJOBOTQQWBW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+]#N)S(=O)(=O)C2=CC=C(C=C2)[N+]#N |

Introduction

Structural and Chemical Properties

Molecular Formula and Structure

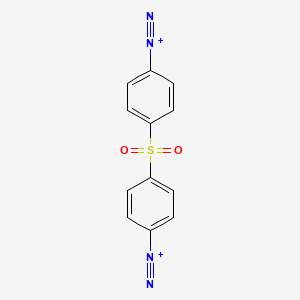

Benzenediazonium, 4,4'-sulfonylbis- has the molecular formula C₁₂H₈N₄O₂S+², featuring two benzene rings linked by a sulfonyl group, with diazonium groups attached to the para positions of each benzene ring. The structure can be represented as:

The diazonium groups are highly electrophilic, enabling diverse reactivity, while the sulfonyl group contributes to stability through resonance and electron-withdrawing effects .

Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 272.28 g/mol | |

| Solubility | Soluble in water | |

| Stability | Stable under cold conditions; decomposes at elevated temperatures | |

| Appearance | Yellow crystalline solid |

Synthetic Routes

The synthesis of benzenediazonium, 4,4'-sulfonylbis- involves diazotization reactions, typically starting from sulfonated aromatic amines. A common method includes:

-

Diazotization of 4-Sulfobenzenediazonium Chloride:

The precursor 4-sulfobenzenediazonium chloride (C₆H₄N₂O₃SCl) undergoes coupling reactions with aromatic amines or phenolic compounds under controlled conditions . -

Coupling Reactions:

In alkaline media, the diazonium ion reacts with electron-rich substrates (e.g., phenols, amines) to form azo bonds. For example:

This mechanism is fundamental to azo dye synthesis .

Applications in Organic Synthesis

Azo Dye Production

Benzenediazonium, 4,4'-sulfonylbis- is pivotal in synthesizing azo dyes, which are widely used in textiles, plastics, and food coloring. The sulfonyl group enhances the dye’s lightfastness and water solubility, making it suitable for industrial applications .

Functional Group Transformations

Comparative Analysis with Related Diazonium Salts

The sulfonyl group differentiates benzenediazonium, 4,4'-sulfonylbis- from simpler diazonium salts. Below is a comparison of structural and functional properties:

| Compound | Structure | Key Features | Stability | Reactivity with Amines |

|---|---|---|---|---|

| Benzene-diazonium chloride | C₆H₅N₂⁺Cl⁻ | Highly reactive; used in Sandmeyer reactions | Low (decomposes >10°C) | Moderate |

| 4-Diazoniobenzenesulfonate | C₆H₄N₂O₃S⁻ | Water-soluble; used as a hapten | High | High |

| Benzenediazonium, 4,4'-sulfonylbis- | C₁₂H₈N₄O₂S+² | Enhanced stability; azo dye precursor | Moderate to High | High |

Reactivity and Mechanistic Insights

Substitution Reactions

The diazonium group acts as a leaving group (-N₂), enabling replacement with nucleophiles:

-

Hydrolysis: Forms phenolic derivatives under acidic or basic conditions .

-

Halogenation: CuCl or KI facilitates substitution to chloro- or iodo-substituted aromatics12 .

Coupling Reactions

In alkaline media, the diazonium ion couples with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo bonds. This reaction is critical for synthesizing dyes like Direct Blue 21812 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume